(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide
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Description
This would typically involve identifying the compound’s IUPAC name, its common name (if any), and its classification (e.g., peptide, steroid, etc.).
Synthesis Analysis
This would involve outlining the steps taken to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve discussing the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This would involve discussing any known reactions that the compound undergoes, including the conditions required and the products formed.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity.Safety And Hazards
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Future Directions
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properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H82N16O11/c1-6-34(51(79)69-26-14-19-40(69)49(77)65-36(18-13-25-61-53(58)59)45(73)64-35(44(55)72)17-12-24-60-52(56)57)63-47(75)39(29-41(54)70)67-50(78)43(30(4)5)68-48(76)38(27-31-15-10-9-11-16-31)66-46(74)37(62-42(71)7-2)28-32-20-22-33(23-21-32)80-8-3/h9-11,15-16,20-23,30,34-40,43H,6-8,12-14,17-19,24-29H2,1-5H3,(H2,54,70)(H2,55,72)(H,62,71)(H,63,75)(H,64,73)(H,65,77)(H,66,74)(H,67,78)(H,68,76)(H4,56,57,60)(H4,58,59,61)/t34-,35-,36-,37+,38-,39-,40-,43-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVPHFFZQUTBB-RIKPAVIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)OCC)NC(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H82N16O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1119.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
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